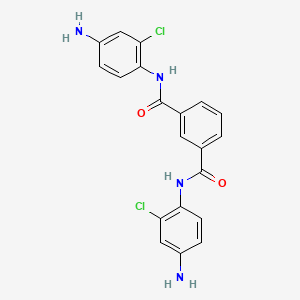
4-(2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine, also known as CBTA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. CBTA is a triazole derivative that has been synthesized using different methods and has shown promising results in several studies.
作用機序
The mechanism of action of 4-(2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine is not fully understood, but it is believed to act through multiple pathways. 4-(2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis through the activation of caspases. It has also been shown to inhibit bacterial growth by disrupting the bacterial cell membrane and inhibiting DNA synthesis.
Biochemical and Physiological Effects:
4-(2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine has been shown to have both biochemical and physiological effects. In vitro studies have shown that 4-(2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine can inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis. Additionally, 4-(2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine has been shown to inhibit bacterial growth and reduce inflammation and oxidative stress in animal models.
実験室実験の利点と制限
One advantage of using 4-(2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine in lab experiments is its potential as a multi-targeted agent, acting on multiple pathways and having different effects on cancer cells and bacteria. Additionally, 4-(2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine has shown low toxicity in animal models, making it a potential candidate for further research. However, one limitation of using 4-(2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine is the lack of information on its pharmacokinetics and pharmacodynamics, which limits its potential use in clinical applications.
将来の方向性
There are several future directions for 4-(2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine research, including further studies on its mechanism of action, pharmacokinetics, and pharmacodynamics. Additionally, 4-(2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine can be modified to improve its efficacy and reduce its toxicity. 4-(2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine can also be used in combination with other agents to enhance its effects on cancer cells and bacteria. Finally, 4-(2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine can be used in other research applications, such as in the development of new materials or sensors.
合成法
4-(2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine can be synthesized using different methods, including the reaction of 2-chlorobenzoyl chloride with 4-amino-1,2,4-triazole in the presence of a base, or the reaction of 2-chlorobenzohydrazide with sodium azide and triethyl orthoformate. The yield and purity of 4-(2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine depend on the synthesis method used.
科学的研究の応用
4-(2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine has been used in several research applications, including as a potential anticancer agent, antimicrobial agent, and anti-inflammatory agent. 4-(2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. It has also shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains. Additionally, 4-(2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine has shown anti-inflammatory effects in animal models, reducing inflammation and oxidative stress.
特性
IUPAC Name |
(3-amino-1,2,4-triazol-4-yl)-(2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O/c10-7-4-2-1-3-6(7)8(15)14-5-12-13-9(14)11/h1-5H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQKTSMLGPQNNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C=NN=C2N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-amino-4H-1,2,4-triazol-4-yl)(2-chlorophenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2-cyclohexylacetyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763962.png)
![5-isopropyl-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5763967.png)

![1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5763984.png)
![N-(4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-yl)propanamide](/img/structure/B5763997.png)


![[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetic acid](/img/structure/B5764027.png)


![1-benzyl-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5764054.png)
![N-allyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5764061.png)

![2-chloro-5-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B5764067.png)